molecular formula C22H28FN3O4S B14952761 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide

4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide

Cat. No.: B14952761
M. Wt: 449.5 g/mol
InChI Key: XVDOASVOZWTBDT-UHFFFAOYSA-N
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Description

4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, an oxoethoxy linker, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like chloroform or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process might include the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the benzenesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation . The compound binds to these transporters, altering their function and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its specific structure allows for selective inhibition of certain molecular targets, making it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C22H28FN3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C22H28FN3O4S/c1-3-10-24-31(28,29)18-8-9-21(17(2)15-18)30-16-22(27)26-13-11-25(12-14-26)20-7-5-4-6-19(20)23/h4-9,15,24H,3,10-14,16H2,1-2H3

InChI Key

XVDOASVOZWTBDT-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F)C

Origin of Product

United States

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